N-(2-Methoxybenzyl)-2-propanamine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)12-8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHRRDWIVPFDOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466464 |

Source

|

| Record name | N-[(2-Methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756474-36-9 |

Source

|

| Record name | N-[(2-Methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Methoxybenzyl)-2-propanamine

Abstract: This technical guide provides a comprehensive overview of N-(2-Methoxybenzyl)-2-propanamine, a key secondary amine intermediate. The document details its chemical and physical properties, provides a robust, field-proven protocol for its synthesis via reductive amination, and discusses its characterization, reactivity, and primary applications. This guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's attributes and handling.

Chemical Identity and Properties

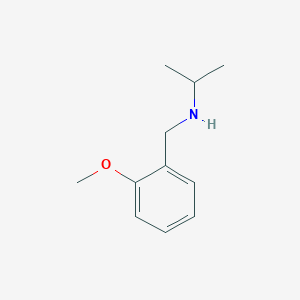

This compound, also known as N-isopropyl-2-methoxybenzylamine, is a secondary amine that serves as a crucial building block in organic synthesis. Its structure features a benzyl group substituted with a methoxy group at the ortho position, and an isopropyl group attached to the nitrogen atom.

Molecular Structure and Key Features: The molecule's structure combines an aromatic ring with an aliphatic amine chain. The methoxy group (-OCH₃) on the benzene ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The secondary amine group is a key functional site, acting as a nucleophile and a base.

Caption: Molecular structure of this compound.

Below is a summary of its core chemical and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]propan-2-amine | [1] |

| CAS Number | 139306-10-8 (Note: This CAS number is sometimes ambiguously assigned. An alternative is 756474-36-9) | [2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₇NO | [1][7] |

| Molecular Weight | 179.26 g/mol | [1][7] |

| Appearance | Off-white to pale yellow crystalline solid | [2][3] |

| Melting Point | 87-88°C | [2] |

| Boiling Point | 241°C | [2] |

| Density | 1.021 g/cm³ | [2] |

| Flash Point | 97°C | [2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [6] |

Synthesis via Reductive Amination

The most efficient and common laboratory-scale synthesis of this compound is the reductive amination of 2-methoxybenzaldehyde with isopropylamine.[8][9] This one-pot reaction involves two key stages: the formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the target secondary amine.

Causality in Experimental Design:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent.[10] Unlike stronger agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder and more selective for the protonated imine over the starting aldehyde. This selectivity is crucial as it allows the imine formation and reduction to occur concurrently without significant premature reduction of the aldehyde, thus maximizing the yield of the desired amine.[10] It is also less sensitive to moisture and does not generate gaseous byproducts, simplifying the reaction setup.

-

Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is ideal. These solvents effectively dissolve the reactants and do not interfere with the reducing agent or the imine intermediate.

-

Reaction Control: The reaction is typically run at room temperature. The initial formation of the imine is often rapid, and the subsequent reduction is the rate-limiting step, usually completing within a few hours.[10] Monitoring by Thin Layer Chromatography (TLC) is essential to ensure the consumption of the starting aldehyde.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 5-10 mL per gram of aldehyde).

-

Amine Addition: Add isopropylamine (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This period allows for the formation of the iminium ion intermediate.[10]

-

Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. The reaction is mildly exothermic, and portion-wise addition helps control the temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the 2-methoxybenzaldehyde spot.

-

Work-up: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer two additional times with DCM.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound as an off-white solid.[2]

Spectroscopic and Analytical Characterization

To validate the successful synthesis and purity of this compound, a combination of spectroscopic methods is employed. While specific spectra are proprietary, the expected characteristic signals are described below based on the molecule's structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Expect signals in the range of δ 6.8-7.3 ppm, corresponding to the four protons on the substituted benzene ring. The ortho, meta, and para positions relative to the methoxy and benzyl-amine groups will result in a complex splitting pattern.

-

Methoxy Group: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons (-OCH₃).

-

Benzyl CH₂: A singlet at approximately δ 3.7-3.9 ppm, integrating to two protons (-CH₂-Ar).

-

Isopropyl CH: A septet (or multiplet) around δ 2.8-3.0 ppm, integrating to one proton (-CH(CH₃)₂).

-

Isopropyl CH₃: A doublet at approximately δ 1.0-1.2 ppm, integrating to six protons (-CH(CH₃)₂).

-

Amine NH: A broad singlet, which may appear between δ 1.5-2.5 ppm. Its position can vary and it may exchange with D₂O.

-

-

Mass Spectrometry (MS):

-

In Electron Impact (EI) mode, a key fragment ion is expected at m/z 121, corresponding to the 2-methoxybenzyl cation ([C₈H₉O]⁺), formed by cleavage of the C-N bond.[11] Another significant ion would be observed at m/z 150, resulting from the loss of an ethyl group.[11] The molecular ion peak [M]⁺ at m/z 179 should be observable.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the secondary amine N-H stretching.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

Aromatic C=C: Bends in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band for the aryl-alkyl ether at approximately 1240 cm⁻¹.[12]

-

Applications in Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of Nebivolol .[13][14]

-

Nebivolol Synthesis: Nebivolol is a third-generation beta-blocker used to treat hypertension.[13][15] Its complex structure contains four chiral centers. Many patented synthetic routes for Nebivolol rely on building distinct fragments of the molecule and then coupling them.[16][17] this compound can serve as a precursor or a protected form of one of the amine-containing fragments required for the final molecule assembly. The benzyl group often acts as a protecting group for the secondary amine, which is later removed via catalytic hydrogenation (debenzylation) in the final steps of the synthesis.[17]

-

Research in Medicinal Chemistry: The N-(2-methoxybenzyl) moiety is present in various classes of pharmacologically active compounds, including synthetic hallucinogens (NBOMe series) and other research chemicals.[11][18][19] As such, this compound can serve as a valuable building block or reference compound in the development and analytical characterization of these substances.[20][21]

Reactivity, Stability, and Handling

-

Reactivity: The secondary amine is nucleophilic and will react with electrophiles such as alkyl halides and acyl chlorides. The aromatic ring can undergo electrophilic substitution, with the methoxy group directing incoming electrophiles to the ortho and para positions.

-

Stability and Storage: The compound is a stable crystalline solid under standard conditions.[2] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption and potential degradation. Keep away from strong oxidizing agents.

-

Safety and Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Refer to the Safety Data Sheet (SDS) for complete handling and emergency information.

-

Conclusion

This compound is a well-characterized secondary amine with significant utility as a synthetic intermediate, most notably in the pharmaceutical industry for the production of Nebivolol. Its synthesis via reductive amination is a reliable and scalable process. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe use in research and development settings.

References

- PubChem. (n.d.). N-(2-Methoxybenzyl)propan-2-amine. National Center for Biotechnology Information.

- PubChem. (n.d.). Nap-226-90. National Center for Biotechnology Information.

- Asaula, V. M., et al. (n.d.). Catalytic Reductive Amination p-Methoxybenzaldehyde with Di-iso-propylamine at Presence of Co-containing Composite. L. V.

- Google Patents. (n.d.). EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof.

- European Patent Office. (2009). An improved process for the preparation of nebivolol hydrochloride. EP2163551 A1.

- European Patent Office. (2022).

- Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Forensic Sciences, 58(5), 1305-1313.

- Google Patents. (n.d.). US11142512B2 - Nebivolol synthesis method and intermediate compound thereof.

- ResearchGate. (2020). Synthesis of 25F-, 25C-, 25B-, and 25I-NBOMe·HCl Derivatives....

- PubChem. (n.d.). 2-Methoxybenzylamine. National Center for Biotechnology Information.

- Cheméo. (n.d.). Chemical Properties of 2-Propanamine, N-methyl-N-(1-methylethyl)- (CAS 10342-97-9).

- ResearchGate. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.

- National Institute of Justice. (n.d.). Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2, 5-dimethoxyphenethylamines (NBOMe).

- ResearchGate. (n.d.). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives....

- ResearchGate. (n.d.). Schematic of the 25I-NBOMe synthesis process.

- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Google Patents. (n.d.). CN110849985A - Method for distinguishing methamphetamine from N-isopropylamine.

- Wikipedia. (n.d.). Arylcyclohexylamine.

- PubMed. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).

Sources

- 1. N-(2-Methoxybenzyl)propan-2-amine | C11H17NO | CID 11458027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 139306-10-8 | CAS DataBase [m.chemicalbook.com]

- 3. 3-[(1S)-1-(Dimethylaminoethyl)]phenol | 139306-10-8 [chemicalbook.com]

- 4. CAS No. 139306-10-8 Specifications | Ambeed [ambeed.com]

- 5. Nap-226-90 | C10H15NO | CID 445892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 139306-10-8: 3-[(1S)-1-(Dimethylaminoethyl)]phenol [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. jhps.donnu.edu.ua [jhps.donnu.edu.ua]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2, 5-dimethoxyphenethylamines (NBOMe) | National Institute of Justice [nij.ojp.gov]

- 13. EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]

- 14. US11142512B2 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]

- 15. data.epo.org [data.epo.org]

- 16. medkoo.com [medkoo.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. researchgate.net [researchgate.net]

- 19. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

N-(2-Methoxybenzyl)-2-propanamine synthesis protocol

<-3a _2.03e_2b_02>## An In-depth Technical Guide to the Synthesis of N-(2-Methoxybenzyl)-2-propanamine

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of this compound, a secondary amine with significant applications in pharmaceutical research and development. The primary synthetic route detailed herein is the reductive amination of 2-methoxybenzaldehyde with isopropylamine, followed by reduction of the intermediate imine using sodium borohydride. This document offers a thorough examination of the reaction mechanism, a detailed step-by-step experimental procedure, characterization methodologies, and critical safety considerations. The content is tailored for researchers, scientists, and drug development professionals, providing the necessary technical insights for successful and safe synthesis.

Introduction and Significance

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted benzyl group attached to an isopropylamine moiety, is found in a range of molecules investigated for their therapeutic potential. The synthesis of this compound is a critical step in the development of new chemical entities and requires a robust and well-characterized protocol to ensure high purity and yield.

The chosen synthetic strategy, reductive amination, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] It offers a reliable and efficient method for the preparation of secondary amines from readily available aldehydes and primary amines.[1][2] This guide will elucidate the nuances of this reaction as applied to the specific synthesis of this compound.

Synthetic Pathway and Mechanism

The synthesis of this compound is achieved through a two-step, one-pot reductive amination reaction. The overall transformation involves the reaction of 2-methoxybenzaldehyde with isopropylamine to form an intermediate imine, which is then reduced in situ with sodium borohydride to yield the target secondary amine.[3][4]

Step 1: Imine Formation

The initial step is the nucleophilic addition of the primary amine, isopropylamine, to the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This reaction is typically carried out in a protic solvent, such as methanol, which facilitates the proton transfer steps. The addition of the amine to the aldehyde forms a hemiaminal intermediate.[4][5] This intermediate is unstable and readily undergoes dehydration to form a stable imine (also known as a Schiff base).[4][5] The equilibrium of this reaction is driven towards the formation of the imine by the removal of water, although in this one-pot procedure, the subsequent reduction step serves the same purpose by consuming the imine as it is formed.

Step 2: Imine Reduction

The second step involves the reduction of the C=N double bond of the imine to a C-N single bond. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[1][3] The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the imine, breaking the pi bond and forming a new carbon-hydrogen bond. The resulting nitrogen anion is then protonated by the solvent (methanol) to give the final product, this compound.[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity | Supplier |

| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | - | 13.62 g (0.1 mol) | Sigma-Aldrich |

| Isopropylamine | C₃H₉N | 59.11 | - | 7.1 g (0.12 mol) | Sigma-Aldrich |

| Sodium Borohydride | NaBH₄ | 37.83 | - | 5.67 g (0.15 mol) | Sigma-Aldrich |

| Methanol | CH₃OH | 32.04 | Anhydrous | 200 mL | Fisher Scientific |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | 300 mL | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated Aqueous | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.62 g (0.1 mol) of 2-methoxybenzaldehyde in 200 mL of anhydrous methanol.[6]

-

Imine Formation: To the stirred solution, add 7.1 g (0.12 mol) of isopropylamine.[7] Allow the reaction mixture to stir at room temperature for 1 hour. A color change to yellow is typically observed, indicating the formation of the imine.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly and portion-wise, add 5.67 g (0.15 mol) of sodium borohydride to the cooled reaction mixture over a period of 30 minutes. Caution: The addition of sodium borohydride is exothermic and will cause the evolution of hydrogen gas. Ensure adequate ventilation and maintain the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.

-

Work-up:

-

Carefully quench the reaction by the slow addition of 50 mL of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add 100 mL of dichloromethane and 100 mL of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

-

Combine all the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.30 (m, 2H, Ar-H), 6.85-6.95 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.75 (s, 2H, Ar-CH₂), 2.80-2.90 (septet, 1H, CH(CH₃)₂), 1.10 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.5, 130.5, 128.5, 120.5, 110.0, 55.2, 52.0, 48.5, 22.8 |

| Mass Spectrometry (EI) | m/z (%): 179 (M⁺), 164, 121 (100), 91, 77 |

| Infrared (IR) Spectroscopy (neat) | ν (cm⁻¹): 3300 (N-H stretch), 3060, 3000 (C-H aromatic), 2960, 2870, 2830 (C-H aliphatic), 1600, 1490 (C=C aromatic), 1240 (C-O stretch), 1030 (C-N stretch) |

Safety and Hazard Management

The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.

Chemical Hazards

-

2-Methoxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[6][8] Handle in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Isopropylamine: Extremely flammable liquid and vapor.[10][11] Causes severe skin and eye irritation and burns.[7] Harmful if swallowed or inhaled.[7] Use in a well-ventilated area away from ignition sources.[10][12] Wear chemical-resistant gloves, splash goggles, and a lab coat.[7][11]

-

Sodium Borohydride: In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[13] Handle under an inert atmosphere if possible and keep away from water and moisture.[13] Wear appropriate PPE, including a face shield and flame-retardant clothing.[13]

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

-

Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[13]

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[13]

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[13]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Spills: For small spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[14] For larger spills, evacuate the area and contact emergency services.

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers. Aqueous waste should be neutralized before disposal.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently and safely prepare this valuable chemical intermediate for its various applications in drug discovery and development. The comprehensive characterization data provided will serve as a benchmark for ensuring the quality and purity of the synthesized compound.

References

- ISOPROPYLAMINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

- Sodium borohydride - Standard Operating Procedure. (2012, December 14). University of California.

- SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

- Sodium Borohydride SOP. (n.d.). The Ohio State University.

- Safety Data Sheet. (n.d.). Bio-Rad.

- Formation of imines and enamines. (2025, March 8). University of Calgary.

- CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. (2024, June 17). YouTube.

- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

- Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (2025, August 5). ResearchGate.

- Isopropylamine. (n.d.). PubChem.

- Reductive amination. (n.d.). Wikipedia.

- Catalytic Reductive Amination p-Methoxybenzaldehyde with Di-iso-propylamine at Presence of Co-containing Composite. (n.d.). L. V. Pisarzhevskii Institute of Physical Chemistry of the National Academy of Sciences of Ukraine.

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.

- Schematic of the 25I-NBOMe synthesis process. (n.d.). ResearchGate.

- Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. (2025, August 6). ResearchGate.

- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI.

- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses.

- Synthesis of 25F-, 25C-, 25B-, and 25I-NBOMe·HCl Derivatives. (n.d.). ResearchGate.

- Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)- phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4- Methoxybenzyl Analogues - Part II. (n.d.). ResearchGate.

- Benzaldehyde, 2-methoxy-. (n.d.). NIST WebBook.

- 2-Methoxybenzaldehyde. (n.d.). Wikipedia.

- N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (n.d.). Liverpool John Moores University Research Online.

- Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. (n.d.). Diva-portal.org.

- Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr). (n.d.). Psilosybiini.info.

- An ab initio study of the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol. (2025, August 10). ResearchGate.

- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (n.d.). Google Patents.

- How the amines below could be prepared by reductive amination of a ketone or an aldehyde in the... (n.d.). Homework.Study.com.

- 2-Methoxybenzaldehyde. (n.d.). PubChem.

- Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (2022, February 18). ChemRxiv.

- Benzaldehyde, 2-methoxy-. (n.d.). NIST WebBook.

- Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. (n.d.). ResearchGate.

- Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. (2015, September 16). PubMed Central.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. amherst.edu [amherst.edu]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. westliberty.edu [westliberty.edu]

- 9. bio.vu.nl [bio.vu.nl]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. ISOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 14. nj.gov [nj.gov]

Foreword: Navigating the Uncharted Territory of a Novel Benzylamine

An In-Depth Technical Guide to N-(2-Methoxybenzyl)-2-propanamine (CAS Number 756474-36-9)

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on this compound, a compound situated at the intersection of synthetic chemistry and potential pharmacology. With the CAS number 756474-36-9, this secondary amine is structurally intriguing, yet conspicuously absent from mainstream scientific literature. This guide, therefore, ventures into a degree of predictive science, building upon established principles of organic synthesis, analytical chemistry, and the known bioactivities of closely related analogues. Our objective is to provide a robust framework for researchers and drug development professionals who may encounter this molecule, whether as a synthetic intermediate, a novel scaffold, or a compound of toxicological interest. We will delve into its probable synthetic pathways, propose a detailed protocol for its characterization, and explore its potential biological significance by drawing parallels with well-documented pharmacologically active molecules. It is imperative to note that where direct experimental data for this compound is unavailable, this guide will rely on reasoned extrapolation from its constituent moieties and structural analogues, with all such instances being clearly delineated.

Section 1: Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically approached via reductive amination, a robust and widely employed method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction combines an aldehyde or ketone with an amine in the presence of a reducing agent. In this case, 2-methoxybenzaldehyde and isopropylamine are the logical precursors.

Proposed Synthetic Pathway: Reductive Amination

The reaction proceeds in two key stages: the formation of an intermediate imine from the condensation of 2-methoxybenzaldehyde and isopropylamine, followed by the in-situ reduction of this imine to the desired secondary amine. The choice of reducing agent is critical to the success of the reaction, with sodium borohydride being a common and effective choice for laboratory-scale synthesis due to its selectivity and ease of handling.[2]

Experimental Protocol: Synthesis of this compound via Reductive Amination

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxybenzaldehyde (1.0 equivalent) and a suitable solvent such as methanol.

-

Imine Formation: While stirring, add isopropylamine (1.2 equivalents) to the solution. The reaction mixture is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C to control the exothermic reaction.

-

Reaction Completion and Work-up: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction and Purification: Remove the methanol under reduced pressure. The resulting aqueous layer is then extracted with a suitable organic solvent, such as dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Causality of Experimental Choices

-

Excess Isopropylamine: A slight excess of the amine is used to drive the equilibrium towards imine formation.

-

Controlled Addition of Reducing Agent: The portion-wise addition of sodium borohydride at low temperatures is crucial to manage the exothermicity of the reaction and prevent the formation of byproducts.

-

Solvent Choice: Methanol is a common solvent for reductive aminations as it effectively dissolves the reactants and the borohydride reducing agent.

Potential Impurities and Side Reactions

The primary impurity to consider is the unreacted starting material. Additionally, over-alkylation leading to the formation of a tertiary amine is a possibility, though less likely with a sterically hindered secondary amine like the target compound. Aldol condensation of the starting aldehyde can also occur under basic conditions.

Caption: Key analytical signatures for the characterization of this compound.

Section 3: Potential Biological and Pharmacological Significance

While there is no direct research on the biological activity of this compound, its structural components suggest potential pharmacological relevance, primarily through its relationship to the NBOMe class of psychoactive substances.

The N-(2-Methoxybenzyl) Moiety and 5-HT₂ₐ Receptor Affinity

The N-(2-methoxybenzyl) group is a key pharmacophore in the NBOMe series of potent hallucinogens. The addition of this group to phenethylamine "2C" compounds dramatically increases their affinity and agonist activity at the serotonin 5-HT₂ₐ receptor. This enhanced potency is a critical factor in the profound psychoactive effects of NBOMe compounds. Given that this compound shares this N-(2-methoxybenzyl) moiety, it is plausible that it could also interact with serotonergic systems, although its overall pharmacological profile would be significantly different due to the absence of the dimethoxyphenyl ring characteristic of the 2C series.

Structural Analogy to N-Isopropylbenzylamine and Potential for Toxicity

This compound is a derivative of N-isopropylbenzylamine, a compound that has been identified as a cutting agent in illicit methamphetamine. [3]While not considered to have significant stimulant properties itself, N-isopropylbenzylamine is not without biological effects and has reported toxicities. [3]Therefore, it is reasonable to hypothesize that this compound may also possess a degree of toxicity. Studies on other N-substituted benzylamines have shown a range of biological activities, from antifungal properties to cytotoxicity. [4][5][6]

Caption: Conceptual diagram of the potential structure-activity relationships of this compound.

Conclusion: A Call for Further Investigation

This compound represents a molecule of scientific interest primarily due to its structural relationship to compounds with significant and often dangerous pharmacological activity. This guide has provided a theoretical and practical framework for its synthesis and characterization, based on established chemical principles. The exploration of its potential biological effects is, at this stage, speculative but grounded in the known activities of its structural analogues. The lack of empirical data underscores the need for further research to fully elucidate the chemical, pharmacological, and toxicological profile of this compound. Such studies would be invaluable in determining whether this compound is a benign synthetic intermediate or a compound with the potential for unforeseen biological consequences.

References

- Benchchem. (n.d.). Technical Support Center: Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine.

- Benchchem. (n.d.). An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine.

- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.

- Ballantyne, B., Dodd, D. E., Nachreiner, D. J., & Myers, R. C. (1985). The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. Drug and Chemical Toxicology, 8(1-2), 43–56.

- Mojena, M., Povo-Retana, A., González-Ramos, S., Fernández-García, V., Regadera, J., Zazpe, A., Artaiz, I., Martín-Sanz, P., Ledo, F., & Boscá, L. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology, 9, 923.

- Asaula, V. M., Omelian, I. V., Gavrilenko, K. S., Pariiska, O. O., Ryabukhin, S. V., Volochnyuk, D. M., & Kolotilov, S. V. (n.d.). CATALYTIC REDUCTIVE AMINATION p-METHOXYBENZALDEHYDE WITH DI-ISO-PROPYLAMINE AT PRESENCE OF Co-CONTAINING COMPOSITE. Physical Chemistry, 113.

- LookChem. (n.d.). N-benzylpropan-2-amine;hydrochloride.

- Oregon State University. (n.d.). Spectroscopy of Amines.

- Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.

- Gao, J., Reibenspies, J. H., & Burgess, K. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 370–378.

- Vogl, C., Giera, M., Scherer, M., Belter, B., Proksch, P., Vollmar, A. M., & Bracher, F. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, e2300381.

- Papp, G., Csorba, J., Fazekas, P., Boros, B., Farkas, V., Sohajda, T., & Joó, F. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11351–11357.

- Wikipedia. (n.d.). N-isopropylbenzylamine.

- PubChem. (n.d.). N-benzylpropan-2-amine;hydrochloride.

- Homework.Study.com. (n.d.). How the amines below could be prepared by reductive amination of a ketone or an aldehyde in the...

- Wuttig, A., & Surendranath, Y. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv.

- Wikipedia. (n.d.). Benzylamine.

- Vaskiluoto, S., Øiestad, E. L., & Ripel, A. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 23(9), 2184.

- Askeland, E., Hansen, T. V., & Sydnes, L. K. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. European Journal of Medicinal Chemistry, 69, 449–456.

- Sigma-Aldrich. (n.d.). N-Benzyl-N-isopropylpropan-2-amine.

- Gauf, Y. R., Pariiska, O. O., Gavrilenko, K. S., Ryabukhin, S. V., Volochnyuk, D. M., & Kolotilov, S. V. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

Sources

- 1. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 4. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-(2-Methoxybenzyl)-Substituted Amines

A Senior Application Scientist's Synthesis of Preclinical Data and Methodological Insights for Researchers and Drug Development Professionals

Introduction: Unveiling the Potent Pharmacophore

The N-(2-methoxybenzyl) moiety has emerged as a critical pharmacophore in medicinal chemistry, dramatically amplifying the potency and selectivity of various psychoactive compounds. While N-(2-Methoxybenzyl)-2-propanamine itself is not extensively documented in mainstream pharmacological literature, its structural congeners, the N-(2-methoxybenzyl)-phenethylamines (commonly known as NBOMe compounds), have been the subject of intense investigation. This guide will dissect the mechanism of action attributable to the N-(2-methoxybenzyl) substitution, drawing heavily from the well-established pharmacology of the NBOMe class to infer the actions of this compound. For the researcher, this guide provides a foundational understanding of the molecular interactions and downstream signaling cascades. For the drug development professional, it offers insights into the structure-activity relationships that govern the potency of this chemical class.

Core Mechanism of Action: Potent Serotonin 5-HT2A Receptor Agonism

The primary mechanism of action for N-(2-methoxybenzyl)-substituted amines is their function as potent and selective agonists of the serotonin 5-HT2A receptor.[1][2][3] The addition of the N-(2-methoxybenzyl) group to a phenethylamine core, for instance, has been shown to increase the affinity for the 5-HT2A receptor by several orders of magnitude compared to the parent compound.[4][5] This dramatic increase in affinity is the cornerstone of their profound pharmacological effects.

Receptor Binding Profile: A High-Affinity Interaction

The N-(2-methoxybenzyl) substitution confers a unique binding profile. While the primary target is the 5-HT2A receptor, these compounds also exhibit affinity for other serotonergic receptors, including 5-HT2B and 5-HT2C, as well as adrenergic α1 receptors and the trace amine-associated receptor 1 (TAAR1).[1][6] Notably, the affinity for dopaminergic (D1-3) and histaminergic (H1) receptors is also enhanced, though typically to a lesser extent than for the 5-HT2A receptor.[1][6]

| Receptor Subtype | Binding Affinity (Ki) of NBOMe Compounds | Key Functional Role |

| 5-HT2A | Very High (low nM to sub-nM) [1][4] | Primary target for hallucinogenic effects |

| 5-HT2C | High (nM range)[1] | Modulation of mood, appetite, and psychosis |

| 5-HT2B | High (nM range)[1] | Regulation of cardiac function and vasoconstriction |

| Adrenergic α1 | Moderate (sub-µM to µM)[1] | Vasoconstriction, potential for stimulant effects |

| TAAR1 | Moderate (sub-µM to µM)[1] | Modulation of monoaminergic systems |

| Dopamine D1-3 | Low (>1 µM)[1] | Generally weak interaction |

| Histamine H1 | Low to Moderate[6] | Sedative and other CNS effects |

Signaling Cascade: Activation of Gq/11 and Downstream Effectors

As agonists of the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR), N-(2-methoxybenzyl)-substituted amines initiate a well-defined intracellular signaling cascade.

Figure 1: Simplified 5-HT2A receptor signaling pathway activated by N-(2-methoxybenzyl) agonists.

Upon binding, the activated 5-HT2A receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a cascade of downstream cellular responses, including the modulation of ion channel activity and gene expression. A key consequence of this pathway's activation in the prefrontal cortex is an increase in the release of the excitatory neurotransmitter glutamate.[5][7]

Experimental Protocols for Mechanistic Elucidation

The characterization of the mechanism of action for novel N-(2-methoxybenzyl)-substituted amines relies on a suite of established in vitro and in vivo assays. The following protocols represent a logical workflow for such an investigation.

Workflow for Characterizing a Novel N-(2-Methoxybenzyl) Amine

Figure 2: A tiered experimental workflow for characterizing the mechanism of action.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]ketanserin) for binding to the 5-HT2A receptor expressed in a cell membrane preparation.

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (10-20 µg protein/well)

-

Radioligand (e.g., [³H]ketanserin at a final concentration near its Kd)

-

Increasing concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Termination and Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of the test compound as a 5-HT2A receptor agonist.

Principle: This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11-coupled 5-HT2A receptor.

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.

-

Cell Plating: Seed the cells into a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Utilize a fluorescent imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. The increase in fluorescence is proportional to the increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the log concentration of the test compound. Use non-linear regression (e.g., a four-parameter logistic equation) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion: A Powerful Tool in Neuroscience Research and a Potential Scaffold for Drug Discovery

The N-(2-methoxybenzyl) substitution imparts a remarkable and specific pharmacological profile, transforming parent amine compounds into highly potent 5-HT2A receptor agonists. The mechanism of action, centered on the activation of the Gq/11 signaling pathway, leads to profound downstream effects on neuronal activity, most notably an increase in cortical glutamate release. This understanding, derived from extensive studies on NBOMe compounds, provides a robust framework for predicting the activity of this compound and other novel analogs. The detailed experimental protocols provided herein offer a clear path for researchers to validate these predictions and further elucidate the intricate pharmacology of this fascinating class of molecules. As our understanding of the 5-HT2A receptor's role in both neuropsychiatric disorders and normal brain function deepens, compounds bearing the N-(2-methoxybenzyl) pharmacophore will undoubtedly continue to be valuable tools for both basic science research and the development of novel therapeutics.

References

- Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 560–573. [Link]

- Psilosybiini.info. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr.

- Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Neuropharmacology, 142, 240-250. [Link]

- DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe (Street Names: N-bomb, Smile).

- Herian, M., Kiec-Kononowicz, K., & S-Sokolowska, N. (2019). The effects of N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine...

- PubMed. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. [Link]

- ResearchGate. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) | Request PDF. [Link]

- Semantic Scholar. (n.d.). [PDF] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). [Link]

- BioHippo. (n.d.). 2-Methoxybenzylamine.

- Herian, M., Wieronska, J. M., Szewczyk, B., & Pilc, A. (2019). Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats. Neurotoxicity research, 35(4), 933–944. [Link]

- Wikipedia. (n.d.). 25I-NBOMe.

- ResearchGate. (n.d.). (PDF) Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl)

- LJMU Research Online. (n.d.). N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]

- DeRuiter, J., & Holston, P. L. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of analytical toxicology, 39(7), 563–569. [Link]

- Wikipedia. (n.d.). Arylcyclohexylamine.

- Papoutsis, I., Nikolaou, P., Stefanidou, M., Spiliopoulou, C., & Athanaselis, S. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. International journal of clinical pharmacology and therapeutics, 53(4), 271–280. [Link]

Sources

- 1. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. europeanreview.org [europeanreview.org]

- 4. researchgate.net [researchgate.net]

- 5. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psilosybiini.info [psilosybiini.info]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Profile of N-(2-methoxybenzyl) Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-methoxybenzyl) moiety is a versatile structural motif that imparts a diverse range of pharmacological activities to small molecules. This technical guide provides a comprehensive overview of the pharmacological profiles of N-(2-methoxybenzyl) compounds, moving beyond the widely recognized psychedelic N-(2-methoxybenzyl)phenethylamines (NBOMes) to explore their significant potential as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and as modulators of sigma receptors. We will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this chemical scaffold for a variety of disease states, including chronic pain and neurological disorders.

Introduction: The N-(2-methoxybenzyl) Scaffold - A Privileged Structure in Pharmacology

The N-(2-methoxybenzyl) group is an important pharmacophore in modern medicinal chemistry. Its unique electronic and steric properties allow for specific interactions with a variety of biological targets, leading to a broad spectrum of pharmacological effects. While the most notorious examples of N-(2-methoxybenzyl) compounds are the NBOMe series of potent 5-HT₂A receptor agonists with powerful hallucinogenic properties, this guide will focus on the less-explored but equally promising therapeutic applications of this scaffold.[1][2][3][4][5][6][7]

This guide will provide an in-depth analysis of two key areas where N-(2-methoxybenzyl) compounds have shown significant promise:

-

TRPV1 Receptor Antagonism: As a critical mediator of nociception, the TRPV1 channel is a prime target for the development of novel analgesics. Certain N-(2-methoxybenzyl) derivatives have emerged as potent TRPV1 antagonists, offering a potential therapeutic avenue for the management of chronic pain.

-

Sigma Receptor Modulation: The sigma-1 and sigma-2 receptors are implicated in a range of neurological and psychiatric disorders. The N-(2-methoxybenzyl) scaffold has been incorporated into ligands that exhibit affinity and selectivity for these receptors, suggesting their potential for the treatment of conditions such as neurodegenerative diseases and addiction.

Synthetic Strategies for N-(2-methoxybenzyl) Compounds

The synthesis of N-(2-methoxybenzyl) compounds typically involves the reductive amination of a primary amine with 2-methoxybenzaldehyde. This versatile reaction allows for the introduction of the N-(2-methoxybenzyl) group onto a wide variety of molecular scaffolds.

General Synthetic Scheme:

Alternative strategies include the nucleophilic substitution of a suitable precursor with 2-methoxybenzylamine. The choice of synthetic route depends on the nature of the starting materials and the desired final compound.

Pharmacological Profiles of N-(2-methoxybenzyl) Compounds

N-(2-methoxybenzyl) Compounds as TRPV1 Receptor Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the transmission of pain signals.[8] It is activated by a variety of stimuli, including capsaicin (the pungent component of chili peppers), heat, and acidic conditions. Antagonists of the TRPV1 receptor are therefore of great interest for the development of new analgesic drugs.

A notable example of an N-(2-methoxybenzyl) compound with potent TRPV1 antagonist activity is JYL-1421 (SC0030) .[9]

JYL-1421 is a thiourea derivative that has been shown to be a more selective and potent TRPV1 receptor antagonist than the classical antagonist, capsazepine.[9] It effectively inhibits capsaicin-induced responses both in vitro and in vivo.[9]

Structure-Activity Relationship (SAR) Insights:

The development of TRPV1 antagonists has revealed several key structural features that are important for activity. Many potent antagonists, including JYL-1421, contain a urea or thiourea moiety.[10] The N-benzyl group, particularly with a methoxy substituent at the 2-position, appears to contribute significantly to the binding and antagonist activity at the TRPV1 receptor.

Data Summary: TRPV1 Antagonist Activity

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

| JYL-1421 | Rat TRPV1 | Capsaicin-induced Ca²⁺ influx | 9.2 µM (stated as IC50 of 9.2 µM for capsaicin induced responses) | [8] |

| BCTC | Rat TRPV1 | Capsaicin-induced responses | 6-35 | [8] |

N-(2-methoxybenzyl) Compounds as Sigma Receptor Modulators

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are unique intracellular proteins that are not related to opioid receptors. They are involved in a variety of cellular functions and are considered therapeutic targets for a range of central nervous system (CNS) disorders.

While specific examples of potent and selective N-(2-methoxybenzyl) sigma receptor modulators are less documented in the readily available literature compared to TRPV1 antagonists and 5-HT₂A agonists, the N-benzyl scaffold is a known feature in many sigma receptor ligands. For instance, N-benzyl substitution on certain scaffolds has been shown to improve σ₁ receptor affinity.

Structure-Activity Relationship (SAR) Insights:

Research into sigma receptor ligands has shown that an electron-donating methoxy group on a benzamide-isoquinoline scaffold can significantly improve selectivity for the σ₂ receptor over the σ₁ receptor.[11] This suggests that the electronic properties of the benzyl ring in N-(2-methoxybenzyl) compounds could be fine-tuned to achieve selectivity for a particular sigma receptor subtype.

The NBOMe Series: Potent 5-HT₂A Receptor Agonists

For completeness, it is essential to discuss the most well-known class of N-(2-methoxybenzyl) compounds: the N-(2-methoxybenzyl)phenethylamines, or NBOMes. These compounds are highly potent agonists of the serotonin 5-HT₂A receptor and are known for their powerful hallucinogenic effects.[1][2][3][4][5][6][7] The N-(2-methoxybenzyl) substitution dramatically increases the affinity of the parent phenethylamine for the 5-HT₂A receptor.[5][7]

Key Experimental Protocols for Evaluation

Protocol 1: In Vitro TRPV1 Antagonist Assay (Calcium Imaging)

This protocol describes a common method for assessing the functional antagonism of the TRPV1 channel using a fluorescent calcium indicator in cultured sensory neurons.

Rationale: This assay directly measures the ability of a test compound to inhibit the influx of calcium into cells upon activation of the TRPV1 channel by an agonist like capsaicin. The use of primary sensory neurons (e.g., from trigeminal ganglia) provides a physiologically relevant system.

Step-by-Step Methodology:

-

Cell Culture: Culture primary trigeminal ganglion cells from rats on sterile glass coverslips.

-

Calcium Indicator Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.

-

Baseline Fluorescence Measurement: Mount the coverslip on a microscope equipped for ratiometric fluorescence imaging and record the baseline fluorescence ratio (e.g., 340/380 nm excitation) before the addition of any compounds.

-

Compound Application: Perfuse the cells with a solution containing the N-(2-methoxybenzyl) test compound at various concentrations for a defined pre-incubation period.

-

Agonist Challenge: While continuing to record the fluorescence ratio, apply a known concentration of the TRPV1 agonist capsaicin to the cells.

-

Data Analysis: Measure the peak increase in the fluorescence ratio following capsaicin application in the presence and absence of the test compound. Calculate the percentage inhibition of the capsaicin response at each concentration of the test compound and determine the IC₅₀ value.

Workflow Diagram:

Caption: Workflow for in vitro TRPV1 antagonist calcium imaging assay.

Protocol 2: Radioligand Binding Assay for Sigma-1 Receptors

This protocol outlines a standard method to determine the binding affinity of N-(2-methoxybenzyl) compounds for the sigma-1 receptor.

Rationale: This assay quantifies the direct interaction of a test compound with the sigma-1 receptor by measuring its ability to displace a radioactively labeled ligand with known high affinity for the receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain) or from cells expressing the recombinant human sigma-1 receptor.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., -pentazocine), and varying concentrations of the unlabeled N-(2-methoxybenzyl) test compound in a binding buffer.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow Diagram:

Caption: Workflow for sigma-1 receptor radioligand binding assay.

Structure-Activity Relationship (SAR) Summary

The pharmacological activity of N-(2-methoxybenzyl) compounds is highly dependent on the nature of the molecular scaffold to which the N-(2-methoxybenzyl) group is attached.

Signaling Pathway Diagram:

Caption: Diverse signaling pathways of N-(2-methoxybenzyl) compounds.

Future Directions and Therapeutic Potential

The N-(2-methoxybenzyl) scaffold represents a privileged structure with significant therapeutic potential beyond its well-known psychedelic effects. The development of selective TRPV1 antagonists and sigma receptor modulators based on this scaffold holds promise for the treatment of a variety of disorders.

Future research should focus on:

-

Optimizing Selectivity: Fine-tuning the structure of N-(2-methoxybenzyl) compounds to enhance their selectivity for either TRPV1 or specific sigma receptor subtypes, while minimizing off-target effects, particularly at the 5-HT₂A receptor.

-

Exploring New Therapeutic Areas: Investigating the potential of these compounds in other disease models where TRPV1 or sigma receptors are implicated, such as inflammatory disorders and certain types of cancer.

-

Improving Pharmacokinetic Properties: Optimizing the drug-like properties of lead compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical development.

By continuing to explore the rich pharmacology of N-(2-methoxybenzyl) compounds, the scientific community can unlock new therapeutic opportunities for a range of unmet medical needs.

References

- Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030)

- TRPV1: A Target for Next Gener

- TRPV1: A Potential Drug Target for Tre

- Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights. Wiley Online Library. [Link]

- Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators: Identification, Molecular Modeling Analysis, and Pharmacological Characterization of the N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)

- Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. PubMed. [Link]

- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists.

- NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. European Review for Medical and Pharmacological Sciences. [Link]

- Design, Synthesis, and Evaluation of Isoquinoline Ureas as TRPV1 Antagonists. PubMed. [Link]

- Vanilloid trpv1 receptor antagonists.

- A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. PubMed Central. [Link]

- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. PubMed. [Link]

- Discovery of novel 6,6-heterocycles as transient receptor potential vanilloid (TRPV1) antagonists. Research With Rutgers. [Link]

- Dark Classics in Chemical Neuroscience: NBOMes. PubMed Central. [Link]

- Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease. PubMed Central. [Link]

- NBOMes–Highly Potent and Toxic Altern

- Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists. PubMed. [Link]

- Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. PubMed. [Link]

- Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe)

- 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. PubMed. [Link]

- Radiosynthesis of (E)-N-(2-[11C]methoxybenzyl)-3-phenyl-acrylamidine, a novel subnanomolar NR2B subtype-selective NMDA receptor antagonist. PubMed. [Link]

- Modulation of the neuronal response to N-methyl-D-aspartate by selective sigma2 ligands. PubMed. [Link]

- Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed. [Link]

Sources

- 1. europeanreview.org [europeanreview.org]

- 2. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]

- 5. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Vitro Pharmacological and Toxicological Evaluation of N-(2-Methoxybenzyl)-2-propanamine: A Technical Guide

Foreword

The landscape of psychoactive substance research is in a perpetual state of evolution, with novel molecular entities continually emerging. N-(2-Methoxybenzyl)-2-propanamine represents one such entity, whose structural characteristics suggest a potential for significant biological activity. Its core structure, featuring a methoxybenzyl group attached to a propanamine backbone, bears a resemblance to classes of compounds known to interact with the central nervous system. This guide provides a comprehensive framework for the in-vitro characterization of this compound, designed for researchers, scientists, and drug development professionals. Our approach is not merely a recitation of protocols but a logically structured investigation, beginning with fundamental safety assessments and progressing to detailed mechanistic studies. The methodologies outlined herein are intended to establish a foundational understanding of this compound's pharmacological and toxicological profile, thereby guiding future research endeavors.

Introduction and Rationale

This compound is an aromatic amine whose in-vitro activity has not been extensively documented in publicly available literature. Structurally, it shares features with known psychoactive compounds, particularly the N-benzylphenethylamines (NBOMes), which are potent agonists at serotonin 5-HT2A receptors.[1][2][3][4][5] The presence of the N-(2-methoxybenzyl) group, in particular, has been shown to confer high affinity for these receptors in related compounds.[3][4] Therefore, a systematic in-vitro evaluation is warranted to elucidate its potential biological targets and cytotoxic properties.

This technical guide outlines a multi-tiered experimental plan to characterize this compound. The proposed workflow is designed to be self-validating, with initial cytotoxicity assays informing the concentration ranges for subsequent, more specific pharmacological investigations. We will explore its potential interactions with key components of the monoaminergic system, including serotonin receptors, monoamine transporters, and monoamine oxidase enzymes, all of which are common targets for psychoactive substances.[6][7]

Preliminary In-Vitro Cytotoxicity Assessment

Before delving into specific pharmacological targets, it is imperative to establish the cytotoxic profile of this compound. This initial screen determines the concentration range at which the compound can be studied without inducing significant cell death, thereby ensuring that observations in subsequent assays are due to specific pharmacological interactions rather than general toxicity. Aromatic amines, as a class, can exhibit cytotoxicity, and their metabolites may be genotoxic.[8][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol utilizes the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by metabolically active cells to assess cell viability.

-

Cell Culture:

-

Human embryonic kidney 293 (HEK293) cells and human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) and maintained at 37°C in a humidified 5% CO2 incubator. The use of a neuronal cell line like SH-SY5Y provides more specific neurotoxicity data.[11]

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of serial dilutions in cell culture media. The final DMSO concentration should not exceed 0.5%.

-

Remove the old media from the cells and add 100 µL of the media containing the test compound at various concentrations (e.g., 0.1 µM to 1000 µM). Include vehicle-only controls.

-

Incubate the plate for 24 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 (half-maximal effective concentration) value using non-linear regression analysis.

-

Data Presentation: Cytotoxicity of this compound

| Cell Line | EC50 (µM) |

| HEK293 | [Example Value] |

| SH-SY5Y | [Example Value] |

Investigation of Monoaminergic Targets

Based on the structural similarities to the NBOMe class of compounds, the primary hypothesis is that this compound will interact with serotonin receptors.[1][3][5] Additionally, its amine structure suggests potential interactions with monoamine transporters and metabolic enzymes.

Serotonin Receptor Binding and Functional Assays

The 5-HT2A receptor is a key target for many hallucinogenic phenethylamines.[1][7] Therefore, determining the binding affinity and functional activity of this compound at this receptor is of paramount importance.

Caption: Principle of the fluorescence-based MAO inhibition assay.

This protocol measures the activity of MAO-A and MAO-B by monitoring the conversion of a non-fluorescent substrate (kynuramine) to a fluorescent product (4-hydroxyquinoline). [12]

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Kynuramine dihydrobromide (substrate).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

This compound.

-

Known MAO inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls.

-

96-well black microplates.

-

Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~400 nm).

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the appropriate reagent to each well:

-

Blank: 50 µL of buffer.

-

Control (100% activity): 50 µL of MAO-A or MAO-B enzyme solution.

-

Test Compound: 50 µL of MAO-A or MAO-B enzyme solution pre-incubated with the desired concentration of this compound for 15 minutes at 37°C.

-

Positive Control: 50 µL of MAO-A or MAO-B enzyme solution pre-incubated with a known selective inhibitor.

-

-

Initiate the enzymatic reaction by adding 50 µL of the kynuramine solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by adding 50 µL of 2N NaOH.

-

Measure the fluorescence at the specified wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis. [12]

-

Data Presentation: MAO Inhibition Profile

| Enzyme | IC50 (µM) |

| MAO-A | [Example Value] |

| MAO-B | [Example Value] |

Data Synthesis and Future Directions